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For Researchers, Scientists, and Drug Development Professionals

Introduction
GTP-14564 is a potent and selective inhibitor of class III receptor tyrosine kinases (RTKs), with

significant activity against FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Of particular interest to

cancer researchers is its efficacy in targeting the internal tandem duplication (ITD) mutation of

FLT3 (FLT3-ITD), a common mutation in acute myeloid leukemia (AML) associated with a poor

prognosis.[4] This guide provides an in-depth analysis of GTP-14564, its mechanism of action,

and its interplay with the Signal Transducer and Activator of Transcription 5 (STAT5) signaling

pathway, a critical downstream effector of FLT3-ITD.

GTP-14564 has been identified as a specific kinase inhibitor for FLT3-ITD.[4][5] Its mechanism

of action involves the inhibition of autophosphorylation of the FLT3 receptor, which in turn

blocks downstream signaling cascades essential for the proliferation and survival of leukemia

cells.[6][7] A key finding is that the cytotoxic effects of GTP-14564 in FLT3-ITD expressing cells

are mediated through the inhibition of the STAT5 signaling pathway.[4] While wild-type FLT3

signaling primarily utilizes the MAPK pathway for proliferation, FLT3-ITD aberrantly activates

STAT5, making this pathway a crucial target for therapeutic intervention in FLT3-ITD positive

AML.[4]
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Property Value

IUPAC Name 3-phenyl-1H-[8]benzofuro[3,2-c]pyrazole

Molecular Formula C₁₅H₁₀N₂O

Molecular Weight 234.25 g/mol

CAS Number 34823-86-4

SMILES
C1=CC=C(C=C1)C2=NNC3=C2OC4=CC=CC=

C43

Solubility
Soluble in DMSO (100 mM) and ethanol (25

mM)

Physical Appearance Solid

Quantitative Data: In Vitro Activity of GTP-14564
The following table summarizes the reported in vitro inhibitory activities of GTP-14564.

Target/Cell Line Assay Type IC50 Value Reference

Ba/F3 expressing ITD-

FLT3
Growth Inhibition 1 µM [4][5]

Ba/F3 expressing

wild-type FLT3
Growth Inhibition >30 µM [4][5]

c-Fms Kinase Inhibition 0.3 µM [1][2]

c-Kit Kinase Inhibition 0.3 µM [1][2]

FLT3 Kinase Inhibition 0.3 µM [1]

ITD-FLT3 Kinase Inhibition 0.3 µM [1][2]

PDGFRβ Kinase Inhibition 1 µM [1][2]

ERK1, ERK2, EGFR,

MEK1, HER2, Src,

Abl, PKC, PKA, Akt

Kinase Inhibition >10 µM [1]
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Signaling Pathway
The aberrant signaling cascade initiated by the FLT3-ITD mutation and the point of intervention

by GTP-14564 are depicted below. In this pathway, the constitutively active FLT3-ITD receptor

leads to the phosphorylation and activation of STAT5, which then dimerizes, translocates to the

nucleus, and promotes the transcription of genes involved in cell proliferation and survival.

GTP-14564 directly inhibits the kinase activity of FLT3-ITD, thereby preventing the downstream

activation of STAT5.
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FLT3-ITD/STAT5 signaling pathway and GTP-14564 inhibition.
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Experimental Protocols
Detailed methodologies for key experiments to evaluate the activity of GTP-14564 are provided

below.

Cell Viability Assay (MTT/MTS Assay)
This protocol is used to determine the cytotoxic effects of GTP-14564 on leukemia cell lines.

Materials:

Ba/F3 cells expressing either wild-type FLT3 or FLT3-ITD

RPMI-1640 medium with 10% fetal bovine serum (FBS)

GTP-14564 stock solution in DMSO

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-

dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

Solubilization solution (e.g., DMSO or acidified isopropanol)

Microplate reader

Procedure:

Seed Ba/F3 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture

medium.

Prepare serial dilutions of GTP-14564 in culture medium from the DMSO stock. The final

DMSO concentration should not exceed 0.1%.

Add 100 µL of the diluted GTP-14564 solutions to the respective wells. Include a vehicle

control (DMSO only).

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
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Add 20 µL of MTT (5 mg/mL) or MTS reagent to each well and incubate for 2-4 hours at

37°C.

If using MTT, add 100 µL of solubilization solution to each well and incubate until the

formazan crystals are dissolved.

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a

microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value using a dose-response curve.

In Vitro FLT3 Kinase Assay
This assay measures the direct inhibitory effect of GTP-14564 on FLT3 kinase activity.

Materials:

Recombinant human FLT3 kinase

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

ATP

Synthetic peptide substrate for FLT3

GTP-14564

ADP-Glo™ Kinase Assay Kit (Promega) or similar

Microplate reader

Procedure:

Prepare a reaction mixture containing FLT3 kinase, the peptide substrate, and kinase buffer.

Add serial dilutions of GTP-14564 to the reaction mixture.

Initiate the kinase reaction by adding ATP.
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Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay kit according to the manufacturer's instructions.

The luminescent signal is proportional to the kinase activity.

Calculate the percentage of inhibition for each GTP-14564 concentration and determine the

IC50 value.

Western Blot Analysis of STAT5 Phosphorylation
This protocol is used to assess the effect of GTP-14564 on the phosphorylation of STAT5 in

cells.

Materials:

FLT3-ITD positive AML cell line (e.g., MV4-11)

GTP-14564

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-β-actin

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:
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Treat FLT3-ITD positive cells with various concentrations of GTP-14564 for a specified time

(e.g., 2-4 hours).

Lyse the cells in ice-cold lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at

room temperature.

Wash the membrane and detect the protein bands using a chemiluminescent substrate and

an imaging system.

Quantify the band intensities to determine the ratio of phosphorylated STAT5 to total STAT5.
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Workflow for the preclinical evaluation of GTP-14564.
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Clinical Development Status
As of the latest available information, there are no registered clinical trials specifically

investigating GTP-14564 in humans. While numerous FLT3 inhibitors are in various stages of

clinical development and some have received regulatory approval for the treatment of AML,

GTP-14564 appears to remain in the preclinical stage of development.[6][7][8][9][10][11][12]

[13][14][15]

Conclusion
GTP-14564 is a selective tyrosine kinase inhibitor that demonstrates significant preclinical

activity against FLT3-ITD, a key driver in a subset of acute myeloid leukemia. Its mechanism of

action is intrinsically linked to the inhibition of the STAT5 signaling pathway, highlighting the

dependency of FLT3-ITD positive leukemia cells on this particular signaling axis. The provided

data and protocols offer a comprehensive resource for researchers and drug development

professionals interested in the further investigation of GTP-14564 and the broader field of

targeted therapies for AML. While its clinical potential remains to be explored, the preclinical

evidence underscores the importance of the FLT3-STAT5 pathway as a therapeutic target.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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